Methyl 5-cyano-2-methoxybenzoate

Description

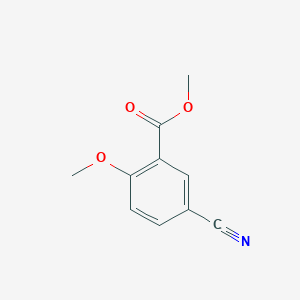

Methyl 5-cyano-2-methoxybenzoate (CAS: 40757-12-8) is a benzoic acid derivative featuring a methoxy group at the ortho position (C2) and a cyano (-CN) substituent at the meta position (C5). This compound is widely utilized as a pharmaceutical intermediate due to its electron-withdrawing cyano group, which enhances reactivity in coupling reactions or nucleophilic substitutions. It is commercially available in high purity (96%) and is offered by suppliers such as CymitQuimica at varying scales (100 mg to 5 g) .

Properties

IUPAC Name |

methyl 5-cyano-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXOBZFOAGWQGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594103 | |

| Record name | Methyl 5-cyano-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40757-12-8 | |

| Record name | Methyl 5-cyano-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-cyano-2-methoxybenzoate can be synthesized through several methods. One common route involves the reaction of 5-cyano-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of advanced catalysts and purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: 5-cyano-2-methoxybenzoic acid.

Reduction: 5-amino-2-methoxybenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-cyano-2-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 5-cyano-2-methoxybenzoate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The methoxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in chemical syntheses .

Comparison with Similar Compounds

Positional Isomers and Functional Group Variations

The following table compares Methyl 5-cyano-2-methoxybenzoate with structurally related esters, emphasizing substituent positions and functional groups:

Key Observations :

- Substituent Position: The cyano group at C5 in this compound provides distinct electronic effects compared to its positional isomer Methyl 4-cyano-3-methoxybenzoate. The meta placement of -CN reduces steric hindrance compared to ortho derivatives like Methyl 3-cyano-2-methoxybenzoate .

- Reactivity: The aldehyde group in Methyl 5-formyl-2-methoxybenzoate offers a reactive site for condensation reactions, unlike the cyano variant .

Physicochemical and Commercial Comparisons

- Purity and Availability: this compound is available at 96% purity, higher than its isomer Methyl 4-cyano-3-methoxybenzoate (95%) . This makes it preferable for applications requiring stringent quality control, such as pharmaceutical manufacturing.

- Cost: At CymitQuimica, this compound is priced at €193.00/g, reflecting its demand as a specialized intermediate. In contrast, deuterated analogs like Methyl 5-chloro-2-methoxy-d3-benzoate are significantly more expensive (€61,600/500 mg) due to isotopic enrichment .

Biological Activity

Methyl 5-cyano-2-methoxybenzoate (C10H9NO3) is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

This compound is characterized by the presence of a cyano group and a methoxy group attached to a benzoate structure. Its molecular weight is approximately 189.19 g/mol. The specific arrangement of these functional groups contributes to its unique chemical reactivity and potential biological applications.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activity.

Interaction with Enzymes

Research indicates that this compound may serve as a biochemical probe in enzyme studies. Its structural features allow it to bind effectively to active sites on enzymes, which can lead to significant alterations in enzyme activity. This property has implications for drug discovery and development, particularly in designing inhibitors for specific enzymes involved in disease processes.

Research Findings

Several studies have explored the biological activities of this compound, highlighting its potential therapeutic applications:

- Anticancer Activity : Preliminary investigations suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound induced apoptosis in human cancer cells through the activation of caspase pathways .

- Anti-inflammatory Properties : Another research effort indicated that the compound could reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

| Biological Activity | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Anti-inflammatory Effects | Reduces inflammation markers in vitro |

Case Studies

-

Case Study on Anticancer Effects :

- In a controlled study involving various human cancer cell lines, this compound was shown to significantly inhibit cell proliferation. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

-

Case Study on Anti-inflammatory Effects :

- A separate investigation evaluated the compound's effect on lipopolysaccharide-induced inflammation in macrophages. Results indicated a marked decrease in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.